1,5-Bis(4-methylphenyl)-2,2-dimethyl-5-hydro-3-imidazolino(4,5-b)phenazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis(4-methylphenyl)-2,2-dimethyl-5-hydro-3-imidazolino(4,5-b)phenazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenazine core with additional imidazolino and methylphenyl groups, contributing to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(4-methylphenyl)-2,2-dimethyl-5-hydro-3-imidazolino(4,5-b)phenazine typically involves multi-step organic reactions. The process begins with the preparation of the phenazine core, followed by the introduction of imidazolino and methylphenyl groups through specific reagents and catalysts. Common reaction conditions include controlled temperatures, specific solvents, and the use of protective groups to ensure the integrity of the compound during synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The process is optimized to minimize waste and ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis(4-methylphenyl)-2,2-dimethyl-5-hydro-3-imidazolino(4,5-b)phenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imidazolino group, leading to different structural analogs.
Substitution: The phenyl and methyl groups can undergo substitution reactions, introducing new functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1,5-Bis(4-methylphenyl)-2,2-dimethyl-5-hydro-3-imidazolino(4,5-b)phenazine has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,5-Bis(4-methylphenyl)-2,2-dimethyl-5-hydro-3-imidazolino(4,5-b)phenazine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phenazine derivatives and imidazolino-substituted molecules, such as:
- 1,5-Bis(4-methylphenyl)-2,2-dimethyl-5-hydro-3-imidazolino(4,5-b)quinoxaline
- 1,5-Bis(4-methylphenyl)-2,2-dimethyl-5-hydro-3-imidazolino(4,5-b)pyridine
Uniqueness
What sets 1,5-Bis(4-methylphenyl)-2,2-dimethyl-5-hydro-3-imidazolino(4,5-b)phenazine apart is its unique combination of structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
122215-74-1 |
---|---|
Molekularformel |
C29H26N4 |
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
2,2-dimethyl-1,5-bis(4-methylphenyl)imidazo[4,5-b]phenazine |
InChI |
InChI=1S/C29H26N4/c1-19-9-13-21(14-10-19)32-26-8-6-5-7-23(26)30-24-17-28-25(18-27(24)32)31-29(3,4)33(28)22-15-11-20(2)12-16-22/h5-18H,1-4H3 |
InChI-Schlüssel |
UQNRVVYWBXAWBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C3=CC=CC=C3N=C4C2=CC5=NC(N(C5=C4)C6=CC=C(C=C6)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.